molecular formula C8H8N4O4 B14451473 1-(4-Nitrobenzoyl)semicarbazide CAS No. 73859-73-1

1-(4-Nitrobenzoyl)semicarbazide

Cat. No.: B14451473
CAS No.: 73859-73-1
M. Wt: 224.17 g/mol
InChI Key: PKZCWOZBUIFLBT-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzoyl)semicarbazide is an organic compound with the molecular formula C8H8N4O4. It is a derivative of semicarbazide, featuring a nitrobenzoyl group attached to the semicarbazide moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Nitrobenzoyl)semicarbazide can be synthesized through a two-step process. The first step involves the formation of a carbamate intermediate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine. The second step involves the reaction of the carbamate with hydrazine to yield the desired semicarbazide .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as described above. The process is optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrobenzoyl)semicarbazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

    Reduction: The major product is 1-(4-aminobenzoyl)semicarbazide.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

1-(4-Nitrobenzoyl)semicarbazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Employed in the study of enzyme inhibition and as a probe for detecting specific biomolecules.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-Nitrobenzoyl)semicarbazide involves its interaction with specific molecular targets. For example, it can form complexes with metal ions, which can then interact with biological molecules. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    Semicarbazide: A simpler derivative without the nitrobenzoyl group.

    1-(4-Aminobenzoyl)semicarbazide: A reduced form of 1-(4-Nitrobenzoyl)semicarbazide.

    Thiosemicarbazide: Contains a sulfur atom in place of the oxygen atom in semicarbazide.

Uniqueness

This compound is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other semicarbazide derivatives may not be suitable .

Properties

CAS No.

73859-73-1

Molecular Formula

C8H8N4O4

Molecular Weight

224.17 g/mol

IUPAC Name

[(4-nitrobenzoyl)amino]urea

InChI

InChI=1S/C8H8N4O4/c9-8(14)11-10-7(13)5-1-3-6(4-2-5)12(15)16/h1-4H,(H,10,13)(H3,9,11,14)

InChI Key

PKZCWOZBUIFLBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)N)[N+](=O)[O-]

Origin of Product

United States

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